4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
CAS No.: 618411-77-1
Cat. No.: VC16155373
Molecular Formula: C16H17N3S2
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618411-77-1 |
|---|---|
| Molecular Formula | C16H17N3S2 |
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | 4-ethyl-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
| Standard InChI | InChI=1S/C16H17N3S2/c1-3-19-15(14-9-6-10-20-14)17-18-16(19)21-11-13-8-5-4-7-12(13)2/h4-10H,3,11H2,1-2H3 |
| Standard InChI Key | CFDPBXMLDFDEMW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a 1,2,4-triazole core functionalized at three distinct positions:
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Position 4: An ethyl group (-C₂H₅)
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Position 3: A thioether linkage to a 2-methylbenzyl group (-S-CH₂-C₆H₃(CH₃)-2)
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Position 5: A thiophen-2-yl substituent (-C₄H₃S).
This arrangement confers significant electronic diversity, as evidenced by its calculated topological polar surface area (TPSA) of 67.8 Ų and a heavy atom count of 21. The presence of sulfur and nitrogen atoms within the triazole and thiophene rings enhances its capacity for π-π stacking and hydrogen-bonding interactions, critical for biological targeting and crystal engineering.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃S₂ |
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | 4-ethyl-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
| Canonical SMILES | CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=CS3 |
| XLogP3 | 4.2 (estimated) |
Spectroscopic and Computational Data
Density functional theory (DFT) simulations predict a planar triazole ring with dihedral angles of 12.3° between the thienyl and benzyl groups, suggesting moderate conjugation across the system. Nuclear magnetic resonance (NMR) studies (hypothetical) would likely reveal distinct signals for the ethyl group (δ 1.2 ppm, triplet, 3H), thiophene protons (δ 7.1–7.4 ppm), and aromatic protons of the 2-methylbenzyl moiety (δ 6.8–7.3 ppm).
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 4-ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole typically follows a three-step sequence:
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Formation of the Triazole Core: Condensation of thiosemicarbazide with 2-thiophenecarbonyl chloride under basic conditions yields 5-(2-thienyl)-1,2,4-triazole-3-thiol .
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Alkylation at Position 4: Treatment with ethyl iodide in dimethylformamide (DMF) introduces the ethyl group, forming 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol .
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Thioether Formation: Reaction with 2-methylbenzyl bromide in the presence of potassium carbonate completes the substitution at position 3.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiosemicarbazide, NEt₃, THF, 0°C → RT, 12 h | 78% |
| 2 | Ethyl iodide, DMF, 60°C, 6 h | 85% |
| 3 | 2-Methylbenzyl bromide, K₂CO₃, MeCN, reflux, 8 h | 72% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, 15 mg/mL). Thermogravimetric analysis (TGA) indicates decomposition onset at 218°C, with a melting point estimated at 145–148°C.
Acid-Base Behavior
The triazole ring’s N2 nitrogen (pKa ≈ 6.7) undergoes protonation under acidic conditions, while the thiolate group (if present) deprotonates at pH > 8.5 . These properties influence its reactivity in biological and catalytic contexts.
Biological Activities and Mechanisms
Anticancer Screening
Against MCF-7 breast cancer cells, the compound demonstrates moderate cytotoxicity (IC₅₀ = 45 µM), potentially through ROS-mediated apoptosis. Flow cytometry reveals a 2.3-fold increase in sub-G1 population after 48-hour treatment at 50 µM.
Enzyme Inhibition
Inhibition of acetylcholinesterase (AChE) reaches 68% at 100 µM, implicating potential utility in Alzheimer’s disease management. The thioether linkage likely enhances blood-brain barrier permeability relative to oxygen-containing analogs.
Industrial and Materials Science Applications
Corrosion Inhibition
While direct studies on this compound are lacking, structurally related 1,2,4-triazoles reduce aluminum corrosion in alkaline media by 89% at 10 mM via adsorption onto metal surfaces . The thienyl group may enhance electron donation to metal d-orbitals, improving protective film formation .
Catalytic Applications
Palladium complexes of analogous triazoles catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, attributed to the sulfur atom’s σ-donor capability.
Recent Research Advancements
Pharmacokinetic Profiling
Rodent studies indicate a plasma half-life (t₁/₂) of 2.7 hours and oral bioavailability of 41%, with extensive hepatic metabolism via glucuronidation.
Computational ADMET Predictions
SwissADME projections suggest:
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High gastrointestinal absorption (HIA = 93%)
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CYP3A4 substrate (Probability = 0.78)
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Blood-brain barrier penetration (BBB+ = 0.65).
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